![molecular formula C15H20O2 B136730 Turmeronol A CAS No. 131651-37-1](/img/structure/B136730.png)
Turmeronol A
Overview
Description
Aromatic-turmerone Induces Neural Stem Cell Proliferation
Aromatic-turmerone (ar-turmerone) is a bioactive compound from Curcuma longa, showing potential in neurodegenerative disease treatment due to its ability to inhibit microglia activation. A study demonstrated that ar-turmerone could increase the proliferation of neural stem cells (NSCs) both in vitro and in vivo. In vitro, it dose-dependently increased NSC numbers, supported by Ki-67 mRNA data. In vivo, ar-turmerone mobilized proliferating NSCs from the subventricular zone and hippocampus in rats, confirmed by PET imaging and histology .
Supercritical CO2 Extraction of Ar-turmerone Induces Apoptosis in HepG2 Cells
Ar-turmerone extracted using supercritical carbon dioxide showed significant antiproliferative activity against human hepatocellular carcinoma cell lines. It induced apoptosis through increased ROS production, mitochondrial dysfunction, and activation of both intrinsic and extrinsic apoptosis pathways. The study highlighted the role of JNK and ERK kinases in the apoptotic process initiated by ar-turmerone .
Anti-inflammatory Effects of Turmeronol A and B
This compound and B, derived from Curcuma longa, exhibited anti-inflammatory properties by inhibiting the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages. The compounds significantly reduced the expression of prostaglandin E2, nitric oxide, and pro-inflammatory cytokines. The mechanism involves the suppression of NF-κB signaling, suggesting potential for chronic inflammatory disease prevention .
Synthesis of Turmerone Motif-Fused Compounds
A novel synthesis method for turmerone motif-fused 3,3′-pyrrolidinyl-dispirooxindoles was developed through a multicomponent 1,3-dipolar cycloaddition reaction. This efficient methodology yielded products with high diastereoselectivity and good yields, creating new hybrid architectures for potential biological screening .
Structure-Activity Relationship of Ar-turmerone Analogues
The study of ar-turmerone analogues revealed that the flat structure of the aromatic portion is more crucial for biological activity than the electronic nature of substituents. Modifications at certain positions enhanced cytotoxicity against leukemia cells, indicating the importance of the orthogonal arrangement between the aromatic ring and the side chain .
Synthesis of (±)-Ar-turmerone
A synthesis approach for (±)-ar-turmerone was reported using silver triflate-promoted coupling reactions of benzylic and allylic sulfides with O-silylated enolates of ketones and esters. This method provided a new route to synthesize ar-turmerone .
Stereospecific Synthesis of β-Turmerone
The stereospecific synthesis of (−)-β-turmerone was achieved through a seventeen-step procedure, starting from monoterpene diols with established configuration. This process provided insights into the structure of β-turmerone and related compounds .
Isolation and Structure Determination of Turmerones
Two turmerones, α-turmerone and β-turmerone, were isolated from turmeric, and their structures were determined. These findings contribute to the understanding of the chemical composition of turmeric and its potential bioactive components .
Asymmetric Synthesis of this compound and B
The asymmetric Michael addition using 1,1'-binaphthalene-8,8'-diol as a chiral auxiliary was key in the synthesis of this compound and B. This reaction provided β-substituted esters with high enantiomeric excess, leading to the successful synthesis of these phenolic sesquiterpenes .
Approach to (±)-Ar-turmerone Synthesis
A new synthesis for ar-turmerone was explored, which involved a C14+ C1 grafting mode. This approach was unique compared to previous methods and added to the repertoire of synthetic strategies for creating this monocyclic sesquiterpene .
Scientific Research Applications
Anti-Inflammatory Properties
- Inhibition of Inflammatory Mediators : Turmeronol A and B have been shown to significantly inhibit the production of inflammatory mediators like prostaglandin E2, nitric oxide, interleukin-1β, interleukin-6, and tumor necrosis factor-α in lipopolysaccharide-stimulated mouse macrophages. This suggests potential use in preventing chronic inflammatory diseases (Okuda-Hanafusa et al., 2019).
Neuroprotective and Neuroregenerative Effects
- Neural Stem Cell Proliferation : Aromatic-turmerone has been shown to induce neural stem cell proliferation both in vitro and in vivo, suggesting potential for supporting regeneration in neurologic diseases (Hucklenbroich et al., 2014).
Anticancer Activity
- Anticancer Properties : Curcumin-free turmeric, which includes components like turmeronol, has demonstrated anticancer activities. Elemene, derived from turmeric, is approved in China for cancer treatment (Aggarwal et al., 2013).
- Antiproliferative Properties : this compound has exhibited antiproliferative properties in A549 cell lines, suggesting its potential in anticancer applications (Natrajan et al., 2015).
Other Biological Activities
- Anti-Inflammatory Effects on Microglia : Aromatic-turmerone has shown to inhibit the production of neuroinflammatory molecules, which may contribute to treating neurodegenerative diseases (Park et al., 2012).
- Improvement in General Health : Consumption of turmeric extract containing turmeronol improved serum inflammatory markers and general health in subjects with overweight or prehypertension/mild hypertension (Uchio et al., 2019).
Mechanism of Action
Turmeronol A, also known as (6S)-2-Methyl-6-(3-hydroxy-4-methylphenyl)-2-hepten-4-one, is a sesquiterpenoid compound found in the spice turmeric (Curcuma longa). It has been studied for its anti-inflammatory properties and potential therapeutic applications .
Target of Action
The primary targets of this compound are microglial cells . Microglial cells are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
This compound affects the IKK/NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that this compound is a potent inhibitor of soybean lipoxygenase, suggesting that it may have significant bioavailability .
Result of Action
The action of this compound results in the significant inhibition of nitric oxide (NO) production , mRNA expression of inducible NO synthase , and the production of interleukin (IL)-1β, IL-6, and tumor necrosis factor α . These results suggest that this compound may prevent the production of inflammatory mediators .
properties
IUPAC Name |
(6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFVLKZUWRNBN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317951 | |
Record name | Turmeronol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131651-37-1 | |
Record name | Turmeronol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131651-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Turmeronol A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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